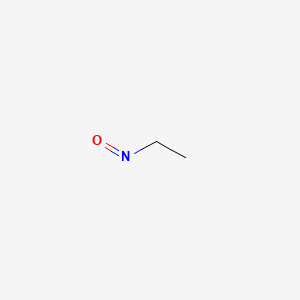
Dicarbonic acid
Overview
Description
Dicarbonic acid, also known as oxalic acid, is an organic compound with the formula ( \text{HO}_2\text{C}-\text{CO}_2\text{H} ). It is the simplest dicarboxylic acid and is a colorless crystalline solid that dissolves in water to give a colorless solution. It is a relatively strong acid, being about 10,000 times stronger than acetic acid. This compound occurs naturally in many plants and vegetables, including rhubarb, spinach, and beet leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicarbonic acid can be synthesized through several methods:
Oxidation of Carbohydrates: One common method involves the oxidation of carbohydrates such as glucose using nitric acid.
Oxidation of Ethylene Glycol: Another method is the oxidation of ethylene glycol with nitric acid.
Industrial Production: Industrially, this compound is produced by the oxidation of carbohydrates or glucose using nitric acid.
Types of Reactions:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to glycolic acid or glyoxylic acid.
Substitution: this compound can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium amalgam or zinc in acetic acid are used.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Glycolic acid and glyoxylic acid.
Substitution: Esters and amides.
Scientific Research Applications
Dicarbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard for calibrating the strength of acids and bases in titrations.
Biology: this compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the formulation of certain pharmaceuticals and as a chelating agent to remove excess iron from the body.
Mechanism of Action
The mechanism by which dicarbonic acid exerts its effects involves its ability to donate protons (H⁺ ions) due to its acidic nature. This proton donation can lead to the formation of various salts and esters. In biological systems, this compound can chelate metal ions, which is useful in removing excess metals from the body. The molecular targets and pathways involved include interactions with enzymes and metal ions .
Comparison with Similar Compounds
Malonic Acid: Another dicarboxylic acid with the formula ( \text{HO}_2\text{C}-\text{CH}_2-\text{CO}_2\text{H} ).
Succinic Acid: A dicarboxylic acid with the formula ( \text{HO}_2\text{C}-\text{CH}_2-\text{CH}_2-\text{CO}_2\text{H} ).
Adipic Acid: A dicarboxylic acid with the formula ( \text{HO}_2\text{C}-(\text{CH}_2)_4-\text{CO}_2\text{H} ).
Uniqueness: Dicarbonic acid is unique due to its high acidity and its ability to form strong hydrogen bonds. This makes it particularly effective as a chelating agent and in various industrial applications. Its simplicity and strong acidic nature distinguish it from other dicarboxylic acids .
Properties
IUPAC Name |
carboxy hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTFAPZRGNKQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863972 | |
| Record name | Dicarbonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-81-1 | |
| Record name | Dicarbonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrocarbonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















